1h-Indole-4,7-diamine dihydrochloride
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Overview
Description
1H-Indole-4,7-diamine dihydrochloride is a chemical compound characterized by its indole structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is typically found as a white to light yellow solid powder and is known for its good solubility in water . It is used in various laboratory research applications and in the preparation of related compounds .
Preparation Methods
The synthesis of 1H-Indole-4,7-diamine dihydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole product.
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Chemical Reactions Analysis
1H-Indole-4,7-diamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various N-alkyl or N-acyl indole derivatives .
Scientific Research Applications
1H-Indole-4,7-diamine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals . In biology, indole derivatives are known to play a role in cell signaling and have been studied for their potential therapeutic effects in treating cancer, microbial infections, and other diseases .
In medicine, indole derivatives have been investigated for their anti-inflammatory, antiviral, and anticancer properties. They are also used in the development of drugs targeting various biological pathways and receptors . In the industry, indole derivatives are used in the production of dyes, fragrances, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1H-Indole-4,7-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives can act as agonists or antagonists of serotonin receptors, influencing neurotransmission and mood regulation . They can also inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and tyrosine kinases .
Comparison with Similar Compounds
1H-Indole-4,7-diamine dihydrochloride can be compared with other similar compounds, such as 1H-Indole-3-carbaldehyde and 1H-Indole-2-carboxylic acid. These compounds share the indole core structure but differ in their functional groups and chemical properties . For example, 1H-Indole-3-carbaldehyde is commonly used as a precursor in multicomponent reactions to synthesize biologically active molecules . In contrast, 1H-Indole-2-carboxylic acid is used in the synthesis of pharmaceuticals and agrochemicals .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
1H-Indole-4,7-diamine dihydrochloride is an indole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique chemical structure, exhibits potential therapeutic properties, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article delves into the biological activity of this compound, supported by recent research findings and data.
Chemical Structure and Properties
This compound features a core indole structure with two amino groups at the 4 and 7 positions. The presence of these functional groups significantly influences its biological activity.
Biological Activities
1. Anti-inflammatory Activity
Research indicates that indole derivatives, including this compound, exhibit anti-inflammatory properties. A study demonstrated that compounds similar to this indole derivative inhibited the release of pro-inflammatory cytokines such as IL-6 and IL-8 in human bronchial epithelial (HBE) cells. For instance, a lead compound from a related study showed an inhibition rate of 63% for IL-6 at a concentration of 5 μM .
2. Antimicrobial Activity
Indoles have been extensively studied for their antimicrobial properties. A related compound demonstrated weak growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL . The structural modifications on indoles can enhance their antimicrobial efficacy, indicating that this compound may also possess similar properties.
3. Anticancer Potential
Indole derivatives are recognized for their anticancer activities. The indole scaffold has been found to interact with various cellular targets involved in cancer progression. For example, modifications to the indole structure have shown promising results in inhibiting cancer cell proliferation .
Case Study 1: Anti-inflammatory Effects
In a study focusing on the anti-inflammatory effects of indole derivatives, researchers evaluated the impact of various compounds on IL-6 and IL-8 release in HBE cells. The results indicated that certain derivatives exhibited significant inhibition rates, suggesting a potential therapeutic application for conditions characterized by inflammation.
Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
---|---|---|
AZD-1 | 63 | 49 |
6h | 62 | 72 |
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial properties of indole derivatives against MRSA. The findings highlighted that certain structural modifications led to enhanced activity:
Compound | MIC (µg/mL) | Cytotoxicity |
---|---|---|
Compound A | ≤0.25 | Non-toxic |
Compound B | 16 | Low toxicity |
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways. For instance, its interaction with inflammatory pathways can lead to reduced expression of inflammatory mediators . Additionally, the indole structure allows for binding to multiple receptors and enzymes, enhancing its therapeutic potential across various conditions.
Properties
Molecular Formula |
C8H11Cl2N3 |
---|---|
Molecular Weight |
220.10 g/mol |
IUPAC Name |
1H-indole-4,7-diamine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-4,11H,9-10H2;2*1H |
InChI Key |
LZKHSPZUADSTAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)C=CN2)N.Cl.Cl |
Origin of Product |
United States |
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